Cyclohexyl 3-trifluoromethylphenyl ketone
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Overview
Description
Cyclohexyl 3-trifluoromethylphenyl ketone is a chemical compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique properties and applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant changes in the chemical and physicochemical properties of the compound, making it a valuable target for synthesis and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 3-trifluoromethylphenyl ketone can be synthesized through various methods. One common method involves the trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method has been shown to produce good yields, as high as 92% . The reaction conditions are carefully controlled to ensure the successful formation of the trifluoromethyl ketone.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of fluoroform and KHMDS in triglyme remains a viable option due to its efficiency and high yield. industrial production may also explore alternative methods that are cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Cyclohexyl 3-trifluoromethylphenyl ketone has diverse applications in scientific research due to its unique properties. It is used in:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate due to its ability to modulate biological pathways.
Industry: In the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-trifluoromethylphenyl ketone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 3-trifluoromethylphenyl methanone
- Cyclohexyl 3-trifluoromethylphenyl triazole
Uniqueness
Cyclohexyl 3-trifluoromethylphenyl ketone is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physicochemical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYFBTVCOOTWTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642602 |
Source
|
Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-77-8 |
Source
|
Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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